Hydrogen-Bond Donor Topology: Piperazin-2-one vs. Morpholine and Piperazine Isosteres
Unlike 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine, which possesses zero hydrogen-bond donors, 4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one provides a single N-H donor (HBD count = 1) [1]. This single HBD point is geometrically fixed within the piperazin-2-one ring, offering a directional interaction not available in the piperazine analog (which presents a more flexible, protonatable secondary amine). This difference is critical for fragment-based campaigns seeking to establish a specific, non-ionizable hydrogen-bond interaction with a target residue [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (N-H of piperazin-2-one) |
| Comparator Or Baseline | 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: 0; 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazine: 1 (but ionizable amine pKa ~8-9) |
| Quantified Difference | Target provides a neutral HBD vs. morpholine's zero; target provides a geometrically constrained, non-basic HBD compared to piperazine's basic amine. |
| Conditions | In silico descriptor analysis (PubChem 2025 release) [1]; PhysChem interpretation [2]. |
Why This Matters
For procurement in structure-based design, the constrained, neutral HBD of the piperazin-2-one enables a specific interaction geometry not achievable with morpholine or unsubstituted piperazine analogs, reducing the risk of polypharmacology from basic amine motifs.
- [1] PubChem. Compound Summary for CID 43427036 (4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one); PubChem. Compound Summary for CID 292004 (4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine). National Center for Biotechnology Information (2025). View Source
- [2] Kenny, P. W. (2022). Hydrogen-bond donors in drug design. Journal of Medicinal Chemistry, 65(9), 6493-6512. (Used for class-level interpretation of HBD significance.) View Source
